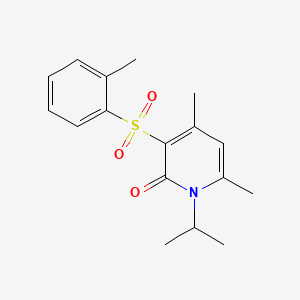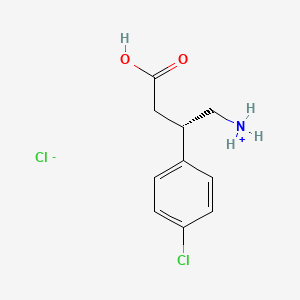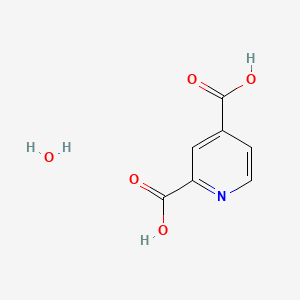![molecular formula C9H8ClN3S2 B1663148 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole CAS No. 72836-33-0](/img/structure/B1663148.png)
2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole
Overview
Description
2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole is a heterocyclic compound that has garnered interest due to its diverse biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against various bacterial strains.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
Target of Action
The primary target of Regacin is Helicobacter pylori , a Gram-negative microaerophilic bacterium . This bacterium is associated with chronic gastritis, peptic ulcers, and more recently, gastric cancer .
Mode of Action
Regacin interacts with Helicobacter pylori, exhibiting strong anti-H. pylori activity . The compound’s interaction with its target results in the inhibition of the bacterium’s growth and multiplication .
Biochemical Pathways
Regacin affects the biochemical pathways of Helicobacter pylori. The bacterium has the unique ability to grow and multiply in the stomach, even in highly acidic conditions . By inhibiting the bacterium, Regacin disrupts these pathways, affecting the bacterium’s survival and proliferation .
Result of Action
The result of Regacin’s action is the inhibition of Helicobacter pylori growth and multiplication . This leads to a decrease in the bacterium’s population in the stomach, thereby alleviating the symptoms of infections caused by H. pylori .
Action Environment
The action of Regacin is influenced by the environment in the stomach, which is highly acidic The compound’s efficacy and stability may be affected by this acidity, as well as other environmental factors in the stomach
Future Directions
Biochemical Analysis
Biochemical Properties
2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the enzyme urease. This compound has been shown to inhibit urease activity, which is essential for the survival of certain bacteria, such as Helicobacter pylori . The inhibition of urease by this compound occurs through binding to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways involved in inflammation and cell proliferation. For example, this compound has been shown to inhibit the growth of Helicobacter pylori by disrupting its cellular processes . Additionally, it can affect the expression of genes related to stress response and metabolic regulation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the binding of this compound to urease results in the inhibition of the enzyme’s activity, as mentioned earlier . This binding interaction is facilitated by the structural compatibility of the compound with the enzyme’s active site, allowing it to effectively block the catalytic process.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity against urease over extended periods . Degradation of the compound can occur under certain environmental conditions, leading to a reduction in its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as the inhibition of bacterial growth and modulation of inflammatory responses. At higher doses, toxic or adverse effects may be observed. For example, high doses of this compound can lead to cellular toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells. For instance, the inhibition of urease by this compound impacts the nitrogen metabolism of bacteria, leading to a decrease in ammonia production . This alteration in metabolic pathways can have significant implications for the survival and growth of bacterial cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the localization and accumulation of this compound within cells can influence its efficacy and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, the localization of this compound to the cytoplasm or nucleus can affect its interactions with biomolecules and its overall biological activity . Investigating the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole typically involves the reaction of 2-amino-1,3,4-thiadiazole with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The amino group and the chlorobenzylthio moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives with different functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-[(4-methylbenzyl)thio]-1,3,4-thiadiazole
- 2-Amino-5-[(4-bromobenzyl)thio]-1,3,4-thiadiazole
- 2-Amino-5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazole
Uniqueness
Compared to its analogs, 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole exhibits unique properties due to the presence of the chlorobenzyl group. This group enhances its lipophilicity and may contribute to its higher biological activity and better pharmacokinetic properties .
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S2/c10-7-3-1-6(2-4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPABJFQNGHSGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326096 | |
| Record name | 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72836-33-0 | |
| Record name | 5-[[(4-Chlorophenyl)methyl]thio]-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72836-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 523933 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072836330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 72836-33-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5/'-Bis[2-(4-aminophenyl)-1H-1,3-benzimidazol]](/img/structure/B1663067.png)



![6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1663073.png)
![(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B1663074.png)
![2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One](/img/structure/B1663075.png)






